2-(1-Aminocyclohexyl)benzonitrile

Description

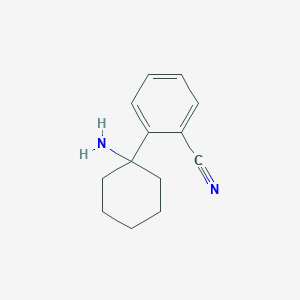

2-(1-Aminocyclohexyl)benzonitrile is a benzonitrile derivative characterized by a cyclohexylamine substituent at the 2-position of the aromatic ring. This structural motif combines the electron-withdrawing nitrile group with a bulky, lipophilic cyclohexylamine moiety, which may influence its physicochemical properties, such as solubility, stability, and biological interactions.

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

2-(1-aminocyclohexyl)benzonitrile |

InChI |

InChI=1S/C13H16N2/c14-10-11-6-2-3-7-12(11)13(15)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9,15H2 |

InChI Key |

AVVBLRSLEBJRKL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclohexyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with 1-aminocyclohexane under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclohexyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under specific conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

2-(1-Aminocyclohexyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclohexyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved in its action are often studied using various biochemical and biophysical techniques to elucidate its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Cytotoxic Benzonitrile Derivatives

Several benzonitrile analogs with triazole or substituted phenyl groups demonstrate significant cytotoxic activity. Key findings from recent studies include:

| Compound Name | Structure Highlights | IC50 (μg/ml) | Target Cell Lines | Reference Drug Comparison |

|---|---|---|---|---|

| 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) | Chlorophenyl-triazole substituent | 27.1 ± 1.2 (MCF-7), 14.5 ± 2.1 (MDA-MB-231) | Breast cancer | More potent than Etoposide |

| 4-[2-(4-methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) | Methoxyphenyl-triazole substituent | 14.3 ± 1.1 (T47D) | Breast cancer | Comparable to Etoposide |

| 4-[2-(4-dimethylamino)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1k) | Dimethylamino-triazole substituent | 16.8 ± 2.1 (T47D), 19.7 ± 1.8 (MDA-MB-231) | Breast cancer | Similar to 1h and Etoposide |

Key Insights :

- The presence of electron-withdrawing groups (e.g., Cl in 1c) enhances cytotoxicity, while electron-donating groups (e.g., methoxy in 1h) improve selectivity for specific cell lines .

- 2-(1-Aminocyclohexyl)benzonitrile lacks the triazole moiety found in these active compounds, suggesting its mechanism of action may differ. Its cyclohexylamine group could promote membrane permeability or protein binding, warranting further investigation.

Comparison with OLED Material Compounds

Benzonitrile derivatives are pivotal in optoelectronic materials. For example, 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile is a thermally activated delayed fluorescence (TADF) material used in OLEDs. Key features include:

| Property | Benzonitrile Derivative (OLED Application) | This compound (Hypothetical) |

|---|---|---|

| Substituent | Carbazole-phenoxazine-pyridine hybrid | Cyclohexylamine |

| Function | Electron transport, TADF emission | Unreported (potential hydrogen-bonding motifs) |

| Application | High-efficiency OLED emitters | Likely unsuitable due to bulky amine group |

Analysis: The rigid, planar structure of OLED-active benzonitriles contrasts with the steric bulk of this compound, which may hinder π-π stacking necessary for charge transport .

Comparison with Antioxidant Benzonitrile Derivatives

Ferrocene-containing benzonitriles, such as 2-(ferrocenylmethylamino)benzonitrile, exhibit antioxidant activity by binding to DPPH radicals. Structural and functional comparisons:

| Parameter | 2-(Ferrocenylmethylamino)benzonitrile | This compound |

|---|---|---|

| Key Functional Group | Ferrocene (electron-rich iron center) | Cyclohexylamine (aliphatic amine) |

| Mechanism | Radical scavenging via electron donation | Unreported; amine may act as radical quencher |

| Binding Affinity | High (studied via spectrophotometry) | Not tested |

Implications: While ferrocence enhances redox activity, the cyclohexylamine group in this compound could provide alternative radical stabilization pathways .

Structural and Functional Group Analysis

A comparison of substituent positions and functional groups among benzonitrile derivatives:

| Compound | Substituent Position | Functional Groups | Biological/Material Relevance |

|---|---|---|---|

| This compound | 2-position | Cyclohexylamine, nitrile | Potential CNS activity (amine) |

| 3-(Aminomethyl)benzonitrile | 3-position | Aminomethyl, nitrile | Intermediate in synthesis |

| 4-Amino-3-methylbenzonitrile | 4-position | Amino, methyl, nitrile | Unspecified (catalogued reagent) |

| 2-(Ferrocenylmethylamino)benzonitrile | 2-position | Ferrocene, amine, nitrile | Antioxidant applications |

Notable Trends:

- Positional Effects: 2-substituted benzonitriles (e.g., this compound) may exhibit unique steric and electronic profiles compared to 3- or 4-substituted analogs .

- Functional Groups: Triazole and phenoxazine groups enhance bioactivity or optoelectronic performance, while aliphatic amines (as in the target compound) may prioritize solubility or binding interactions.

Biological Activity

2-(1-Aminocyclohexyl)benzonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies that highlight the compound's efficacy in various biological contexts.

Chemical Structure and Properties

The compound this compound features a benzonitrile moiety attached to a cyclohexylamine group. This structure is significant as it may influence the compound's interactions with biological targets, potentially leading to various pharmacological effects.

Antitumor Activity

Recent studies have evaluated the antitumor potential of compounds similar to this compound. For instance, derivatives with similar structural features have shown promising results against several cancer cell lines. A study demonstrated that compounds with a similar framework exhibited IC50 values in the low micromolar range against lung cancer cell lines (e.g., A549, HCC827) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A549 | 6.26 ± 0.33 |

| Compound B | HCC827 | 6.48 ± 0.11 |

| Compound C | NCI-H358 | 20.46 ± 8.63 |

These findings suggest that modifications to the cyclohexylamine structure can enhance antitumor efficacy.

The mechanisms through which this compound exerts its biological effects are still under investigation. Compounds with similar structures have been found to interact with key cellular pathways, including inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

In Vitro Studies

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, with a notable ability to induce apoptosis in malignant cells while sparing normal cells. The use of MTS assays and BrdU proliferation assays has been instrumental in determining the cytotoxicity and anti-proliferative activity of these compounds .

In Vivo Efficacy

Animal models have been employed to assess the in vivo efficacy of this compound derivatives. For example, a study involving mice demonstrated that certain analogs could significantly reduce tumor volume when administered at specific dosages over a treatment period .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest moderate bioavailability and a favorable safety profile; however, further studies are needed to establish comprehensive pharmacokinetic parameters .

Q & A

Q. What are the recommended synthetic routes for 2-(1-Aminocyclohexyl)benzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be optimized via hydrogenation of nitro intermediates. For example, (1-Nitrocyclohexyl)methanol derivatives (e.g., prepared via bromination of o-cyanotoluene followed by Wittig reactions) can be reduced using Raney nickel in methanol under hydrogen gas to yield (1-Aminocyclohexyl)methanol intermediates . Subsequent functionalization with benzonitrile groups requires careful control of reaction pH and temperature to avoid side reactions. Evidence from similar compounds suggests yields improve with catalytic hydrogenation at 40–60°C and 3–5 bar H₂ pressure .

Q. What analytical techniques are critical for characterizing this compound and verifying purity?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : To confirm the cyclohexylamine and benzonitrile moieties (e.g., δ ~2.5–3.5 ppm for cyclohexyl protons, δ ~110–120 ppm for nitrile carbons in ¹³C NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight (e.g., calculated for C₁₃H₁₆N₂: 200.1313 g/mol) .

- Elemental Analysis : To ensure stoichiometric consistency (e.g., %C, %H, %N within ±0.3% of theoretical values) .

- HPLC-PDA : For purity assessment (>98% by area normalization) .

Q. How can researchers mitigate hazards during handling of this compound?

Methodological Answer:

- Engineering Controls : Use fume hoods for weighing and reactions to limit inhalation exposure .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (tested to EN 166 standards) .

- Waste Disposal : Neutralize nitrile-containing waste with alkaline permanganate solutions before disposal .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexylamine group influence biological activity?

Methodological Answer: Stereochemical configuration (cis vs. trans) of the cyclohexylamine moiety can drastically alter receptor binding. For example, in structurally similar compounds, trans-4-aminocyclohexanol derivatives exhibit enhanced solubility and bioavailability compared to cis isomers . Computational docking studies (e.g., using AutoDock Vina) paired with in vitro assays (e.g., serotonin receptor binding) are recommended to correlate stereochemistry with activity .

Q. What strategies resolve contradictions in cytotoxicity data for benzonitrile derivatives?

Methodological Answer: Contradictions often arise from substituent effects. For instance:

- Electron-Withdrawing Groups (EWGs) : Chloro substituents (e.g., 4-chlorophenoxy analogs) increase cytotoxicity in MCF-7 cells by enhancing membrane permeability .

- Electron-Donating Groups (EDGs) : Methoxy groups may reduce activity due to steric hindrance .

Systematic SAR studies with standardized cell lines (e.g., MDA-MB-231 vs. T47D) and consistent assay protocols (e.g., MTT at 48h incubation) are critical .

Q. How can this compound be functionalized for targeted drug delivery?

Methodological Answer:

- Click Chemistry : Introduce azide/alkyne groups via nucleophilic substitution for conjugation to antibodies or nanoparticles .

- Ferrocene Derivatives : Attach ferrocenylmethylamino groups to enhance redox activity, as demonstrated in DPPH radical scavenging assays .

- Radiolabeling : Use ¹¹C or ¹⁸F isotopes for PET imaging applications, following protocols for similar serotonin-targeting tracers .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics?

Methodological Answer:

- Rodent Models : Administer IV/oral doses (1–10 mg/kg) and measure plasma concentrations via LC-MS/MS. Prior studies with ¹¹C-DASB (a serotonin transporter tracer) suggest high blood-brain barrier penetration .

- Metabolite Profiling : Use hepatic microsomes to identify phase I/II metabolites and predict human clearance rates .

Data Contradictions and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.